molecular formula C14H18N2O B2913296 9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one CAS No. 6029-41-0

9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one

Cat. No.: B2913296
CAS No.: 6029-41-0
M. Wt: 230.311
InChI Key: AAGAEUXQMWSWME-UHFFFAOYSA-N
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Description

9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one is a complex organic compound with the molecular formula C14H18N2O. It is known for its unique structure, which includes a fused pyrrolo-diazepine ring system. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as phenylhydrazine and cyclohexanone can be used, followed by cyclization and reduction steps to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and reduction processes efficiently.

Chemical Reactions Analysis

Types of Reactions

9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-6-one
  • 9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-8-one

Uniqueness

9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one is unique due to its specific ring structure and the position of the phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

9a-phenyl-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-8-9-14(12-6-2-1-3-7-12)15-10-4-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGAEUXQMWSWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)CCC2(NC1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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